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Compound of Interest

Compound Name: Methyl furan-2-carbimidate

CAS No.: 51282-48-5

Cat. No.: B1625637

Get Quote

Executive Summary & Chemical Context
Methyl furan-2-carbimidate (also known as methyl 2-furoimidate) is a reactive electrophile

primarily synthesized via the Pinner reaction. It serves as a vital intermediate in the synthesis of

furan-based heterocycles, including amidines, oxazoles, and triazoles used in medicinal

chemistry (e.g., kinase inhibitors).[1]

Researchers must recognize that this compound exists in two distinct forms with different

spectral signatures:

The Hydrochloride Salt (Stable): The direct product of the Pinner reaction. It is a moisture-

sensitive solid.

The Free Base (Unstable): Generated by neutralization. It rapidly rearranges to furan-2-

carboxamide or hydrolyzes to methyl furan-2-carboxylate under ambient conditions.

This guide focuses on the Hydrochloride Salt (

), as this is the form isolated and analyzed in 95% of laboratory workflows.
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Chemical Identity[1][2][3][4][5]
IUPAC Name: Methyl furan-2-carbimidate hydrochloride[1]

CAS Number: 131149-63-0 (Generic/Free base related), Note: Specific salt forms often lack

unique CAS in older databases but are referenced in Pinner synthesis patents.[1]

Molecular Formula:

(Salt)

Molecular Weight: 161.59 g/mol (Salt); 125.13 g/mol (Free Base)

Synthesis & Impurity Profile (Workflow)
Understanding the synthesis is prerequisite to interpreting the spectra, as the most common

spectral "ghosts" are hydrolysis products.
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Figure 1: The Pinner synthesis pathway and critical degradation routes affecting spectral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the imidate salt is distinct from the ester and nitrile precursors due to the

deshielding effect of the protonated imino group (

).

H-NMR (Proton) Data
Solvent: DMSO-
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or CDCl

(Note: DMSO may cause slow exchange/degradation). Reference: TMS (

0.00 ppm).

Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)

Structural
Insight

Imidate N-H 11.50 – 12.20 Broad Singlet -

Diagnostic of HCl

salt. Disappears

in

shake.

Furan H-5 8.05 – 8.15 Doublet (d)

Most deshielded

aromatic proton

(alpha to

oxygen).

Furan H-3 7.60 – 7.75 Doublet (d)

Deshielded by

the cationic

imidate group.

Furan H-4 6.80 – 6.90
Doublet of

Doublets (dd)

Beta-proton;

characteristic

furan "triplet-like"

pattern.[1]

O-Methyl (-OCH

)
4.20 – 4.45 Singlet (s) -

Critical

Diagnostic:

Shifted downfield

by ~0.4 ppm

compared to the

ester (3.9 ppm).

Technical Note: If you observe a singlet at 3.88 ppm, your sample has hydrolyzed to methyl

furan-2-carboxylate.[1] If you observe broad peaks at 7.50/7.10 ppm without a methyl group, it

has rearranged to the amide.[1]
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C-NMR (Carbon) Data
Solvent: DMSO-

.

Carbon Assignment
Chemical Shift (

, ppm)
Interpretation

C=N (Imidate) 162.0 – 165.5

Characteristic quaternary

carbon.[1] Less shielded than

nitrile (112 ppm), similar to

ester (158 ppm).[1]

Furan C-2 145.0 – 147.0
Ipso-carbon attached to the

imidate.

Furan C-5 149.0 – 150.5
Alpha-carbon (next to ring

oxygen).

Furan C-3 120.0 – 122.0 Beta-carbon.

Furan C-4 113.0 – 114.5 Gamma-carbon.

O-Methyl 58.0 – 60.0

Diagnostic. Imidate methoxy

carbons appear downfield of

ester methoxy carbons (~52

ppm).

Infrared (IR) Spectroscopy
IR is the fastest method to validate the conversion of the nitrile to the imidate.

Instrument: ATR-FTIR (Solid state).

Key Bands:
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Wavenumber (cm

)
Vibration Mode Diagnostic Value

3000 – 2700 Stretch (Salt)

Broad, strong absorption

characteristic of

ammonium/iminium salts.[1]

Overlaps C-H.

1660 – 1695 Stretch

Primary Identifier. Strong band.

Distinguishes from Nitrile (

, absent) and Ester (

).

1180 – 1210 Stretch
Strong ether character of the

imidate linkage.

1020 – 1050 Furan Ring Breathing
Characteristic of the 2-

substituted furan ring.

Mass Spectrometry (MS)
Ionization: ESI (Positive Mode) or EI (70 eV).

Fragmentation Pathway (EI)
The imidate is fragile. In Electron Impact (EI), the molecular ion is often weak.[1]

Molecular Ion (

): m/z 125 (Free base observed).

Base Peak: m/z 95 (Furoyl cation,

).[1]
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Figure 2: Predicted fragmentation pattern for Methyl furan-2-carbimidate.

ESI-MS (LC-MS conditions):

Observed Ion:

= 126.05 Da.

Note: In aqueous LC-MS buffers, the peak at 126 may rapidly diminish, replaced by the ester

peak (

= 127 + solvent adducts) due to on-column hydrolysis.[1]

Experimental Protocol: Sample Preparation
To ensure "Trustworthiness" and reproducibility, follow this protocol to avoid artifactual data.

Solvent Choice: Use anhydrous DMSO-d6 from a freshly opened ampoule. Avoid

unless it has been neutralized over basic alumina, as traces of acid/water accelerate
hydrolysis.[1]

Preparation:

Weigh 10 mg of the hydrochloride salt into a dry vial.

Add 0.6 mL solvent.
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Analyze immediately. Do not let the sample sit. Imidates have a half-life of <1 hour in wet

solvents.

Validation: Run a quick IR first. If the nitrile peak (

) is present, the reaction was incomplete. If the carbonyl peak (

) is dominant, the sample has hydrolyzed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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